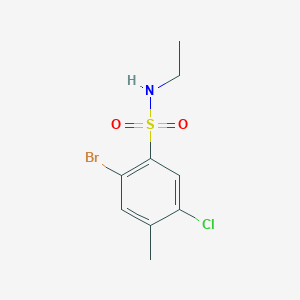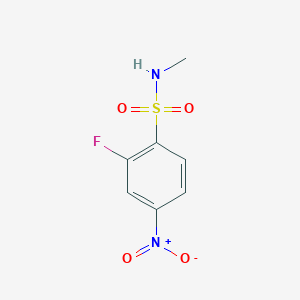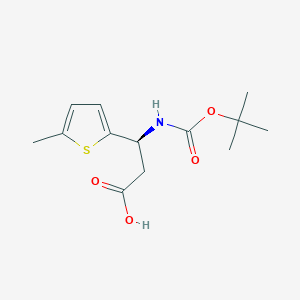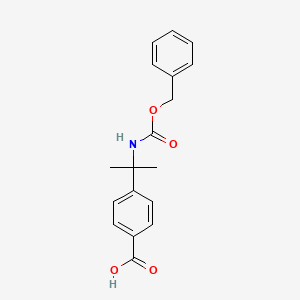
2-Amino-2-(6-quinolyl)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-(quinolin-6-yl)propan-1-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol . It features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(quinolin-6-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzaldehyde with acetone in the presence of a base to form the corresponding quinoline derivative. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield 2-amino-2-(quinolin-6-yl)propan-1-ol .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2-(quinolin-6-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid
Reduction: Reduced quinoline derivatives
Substitution: N-alkylated quinoline derivatives
Applications De Recherche Scientifique
2-amino-2-(quinolin-6-yl)propan-1-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-amino-2-(quinolin-6-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects . The amino group allows for hydrogen bonding interactions with biological targets, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-2-(quinolin-2-yl)propan-1-ol: Similar structure but with the amino group at the 2-position of the quinoline ring.
Quinoline-2-carboxylic acid: Lacks the amino and hydroxyl groups but retains the quinoline core.
6-methoxyquinoline: Contains a methoxy group instead of the amino and hydroxyl groups.
Uniqueness
2-amino-2-(quinolin-6-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the quinoline ring. This dual functionality allows for diverse chemical reactivity and biological activity, making it a versatile compound in various research fields .
Propriétés
Numéro CAS |
1270341-08-6 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-amino-2-quinolin-6-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c1-12(13,8-15)10-4-5-11-9(7-10)3-2-6-14-11/h2-7,15H,8,13H2,1H3 |
Clé InChI |
SRPYPRKQVGOKNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC2=C(C=C1)N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






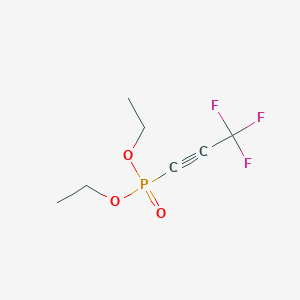
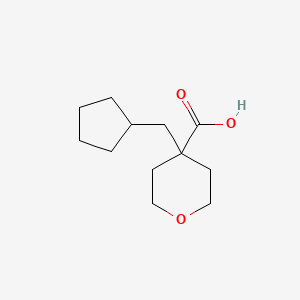
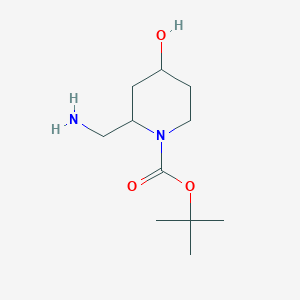
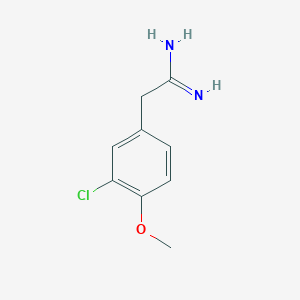
![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/structure/B13616732.png)
